

Amdoxovir (AMDX/DXG) Cross-Resistance Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amdoxovir

CAS No.: 145514-04-1

Cat. No.: S518366

[Get Quote](#)

Susceptibility	HIV-1 Strain or Mutation	Experimental Data / Context
Retained Susceptibility	M184V/I (confers resistance to lamivudine/emtricitabine)	"DXG has shown good activity <i>in vitro</i> against HIV-1 strains resistant to lamivudine or emtricitabine (M184V/I)." [1]

|| **Thymidine Analogue Mutations (TAMs)** (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) [1] | Active against strains containing TAMs [1] [2]. Synergy with zidovudine prevents TAM selection [1]. || **69SS double insertion** | Active against this multi-NRTI-resistant strain [1] [2]. || **Reduced Susceptibility** | **K65R** (selected by tenofovir, abacavir, stavudine) | The K65R mutation "confers decreased susceptibility to **amdoxovir**" [2] and is "associated with reduced susceptibility" [1]. || **L74V** (selected by didanosine) | The L74V mutation "is associated with decreased susceptibility to **amdoxovir**" [2] and is selected during *in vitro* passage with AMDX [1]. |

Key Synergistic and Resistance-Suppressing Combinations

Research indicates that combining **amdoxovir** with other drugs can not only enhance antiviral activity but also suppress the emergence of resistant mutants.

- **Synergy with Zidovudine (ZDV):** The combination of **amdoxovir** and zidovudine is clinically proven to be synergistic [1] [3] [4]. A 10-day clinical trial showed the mean viral load decline was significantly greater for the combination ($-2.00 \log_{10}$) than for either monotherapy (AMDXV $-1.09 \log_{10}$; ZDV 200mg $-0.69 \log_{10}$) [1]. Furthermore, this combination prevented or delayed the selection of both K65R and Thymidine Analogue Mutations in *in vitro* studies [1].
- **Synergy with IMPDH Inhibitors:** *In vitro* studies show that inhibitors of inosine monophosphate dehydrogenase (IMPDH), like mycophenolic acid (MPA) and ribavirin, can reverse resistance to DXG [5]. These inhibitors reduce intracellular dGTP pools, which augments the activity of DXG-triphosphate. When combined with these inhibitors, the susceptibility of viruses carrying the K65R or L74V mutations was restored to near wild-type levels [5].

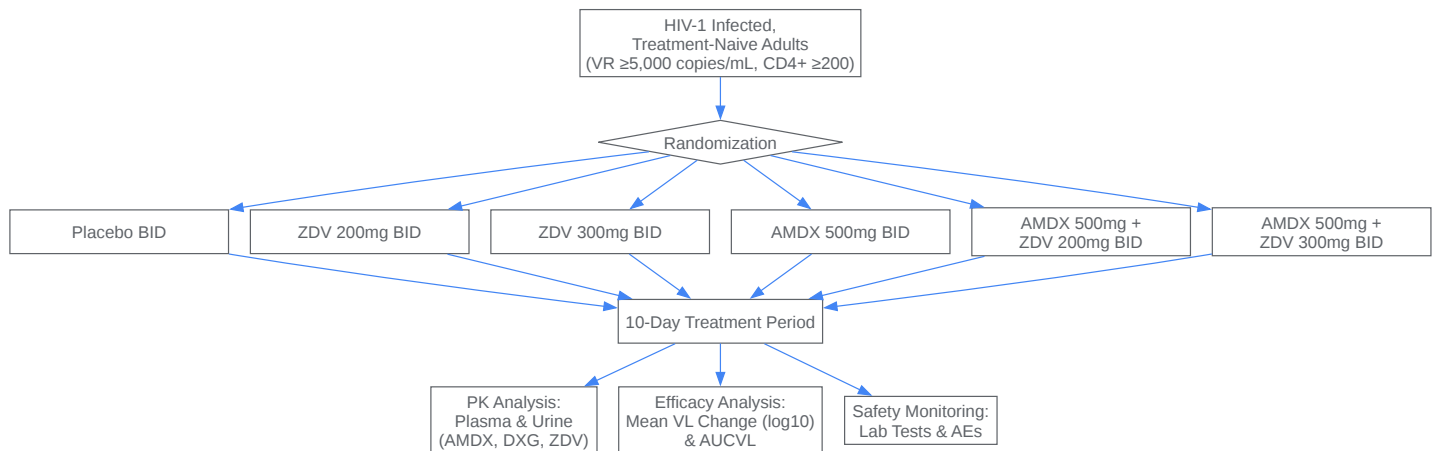
Detailed Experimental Protocols

The data in the table and the evidence for synergistic combinations are derived from robust experimental methods. Below are the protocols for key assays cited.

Protocol 1: Clinical Trial on Antiviral Activity & Tolerability

This methodology supports the clinical data on the synergy between **amdoxovir** and zidovudine [1] [3] [4].

- **Study Design:** A Phase Ib/IIa randomized, double-blind, placebo-controlled, proof-of-concept study.
- **Patient Population:** HIV-1-infected adults not on antiretroviral therapy, with plasma HIV-1 RNA $\geq 5,000$ copies/mL and CD4+ T-cell count ≥ 200 cells/mm³.
- **Intervention Groups:** Patients were randomized to receive 10 days of twice-daily treatment with:
 - Placebo
 - Zidovudine 200 mg
 - Zidovudine 300 mg
 - **Amdoxovir** 500 mg
 - **Amdoxovir** 500 mg + Zidovudine 200 mg
 - **Amdoxovir** 500 mg + Zidovudine 300 mg
- **Primary Outcomes:**
 - **Antiviral Activity:** Mean change in plasma HIV-1 RNA (\log_{10} copies/mL) from baseline to Day 10.
 - **Pharmacokinetics:** Area under the virus depletion curve (AUCVL) and plasma concentrations of AMDX, DXG, and ZDV.
- **Safety Monitoring:** Laboratory tests and clinical assessments for adverse events.



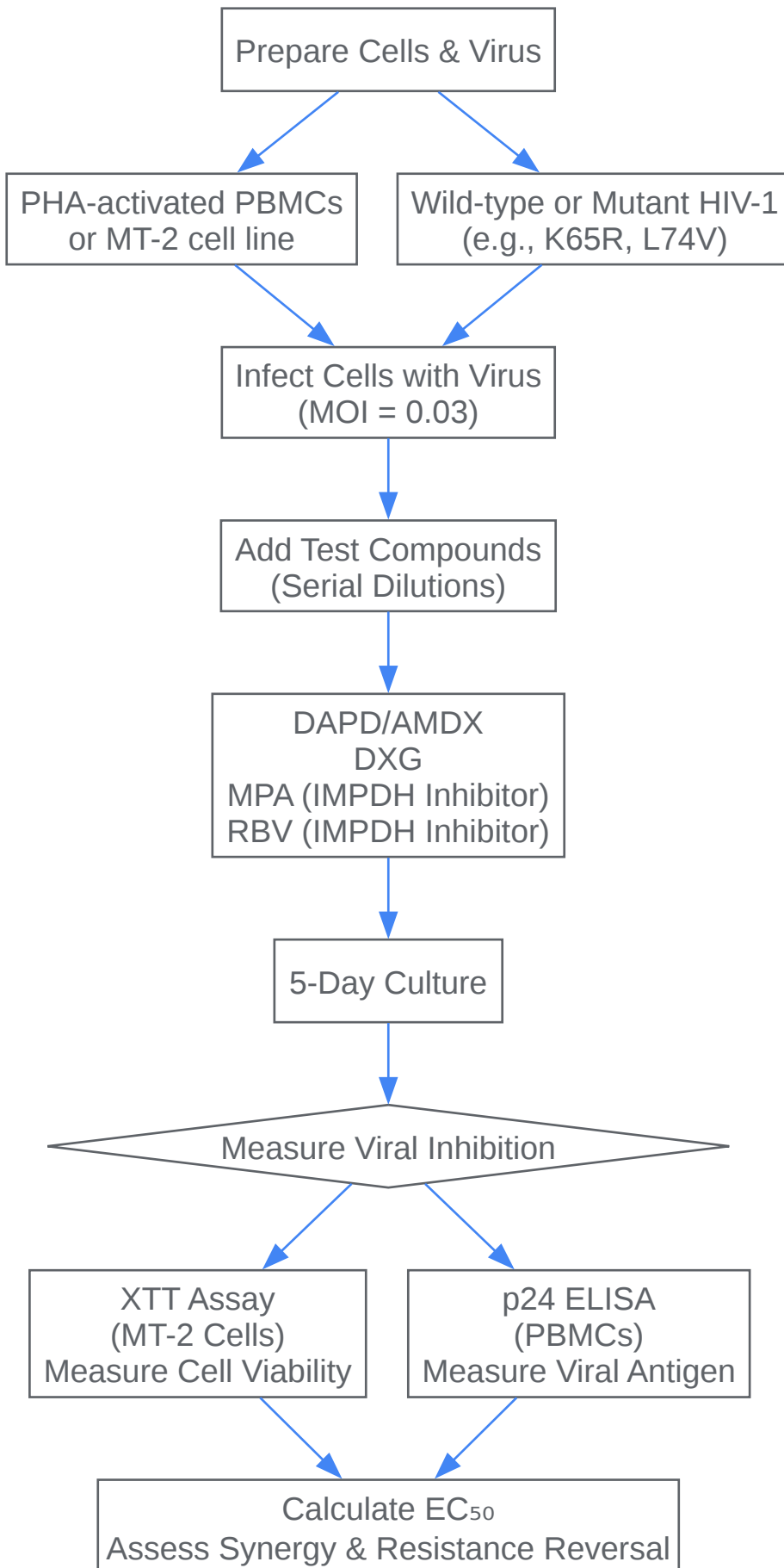
[Click to download full resolution via product page](#)

Protocol 2: In Vitro Combination with IMPDH Inhibitors

This methodology supports the findings that IMPDH inhibitors can reverse resistance to **amdoxovir** [5].

- **Cell Cultures:** Assays performed in MT-2 T-cell line and phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs).
- **Viruses:**
 - Wild-type HIV-1 (strain LAI).
 - Recombinant and site-directed mutant viruses (e.g., containing K65R, L74V, Q151M).
- **Antiviral Assay:**
 - **MT-2 Cells:** Cytotoxicity-based (XTT) assay. Cells infected with virus are cultured with serial dilutions of test compounds for 5 days. Antiviral activity (EC₅₀) is determined by measuring cell viability.

- **PBMCs:** p24 antigen ELISA. Infected cells are cultured with compounds, and viral replication is measured by p24 production.
- **Test Compounds:** **Amdoxovir** (DAPD), DXG, Mycophenolic Acid (MPA), Ribavirin (RBV), and other NRTIs as controls.
- **Data Analysis:** EC₅₀ values are calculated for each compound alone and in combination to determine synergistic effects and reversal of resistance.



Click to download full resolution via product page

Amdoxovir presents a promising profile for treating NRTI-resistant HIV, particularly in strategic combinations. Its development, especially in combination with zidovudine or IMPDH inhibitors, could offer valuable new options for managing complex resistance scenarios.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Antiviral activity and tolerability of amdoxovir with zidovudine in... [pmc.ncbi.nlm.nih.gov]
2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]
3. and Standard-Dose Zidovudine in HIV-1-Infected Individuals [pmc.ncbi.nlm.nih.gov]
4. (PDF) Antiviral activity and tolerability of amdoxovir with zidovudine in... [academia.edu]
5. In Vitro Combination of Amdoxovir and the Inosine ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Amdoxovir (AMDX/DXG) Cross-Resistance Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518366#amdoxovir-cross-resistance-patterns>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com